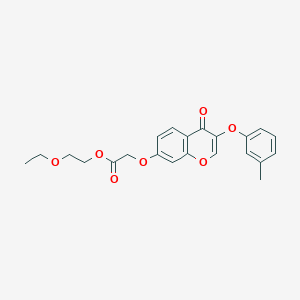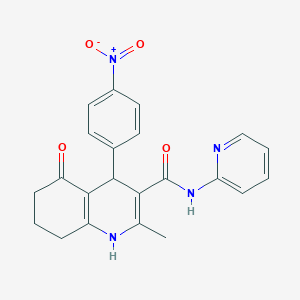![molecular formula C23H27N3O2S B11645451 5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11645451.png)
5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, followed by the introduction of the benzyl, diethylaminoethyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dihydropyrimidinone core.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers or coatings.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar heterocyclic structure and are used in various pharmaceutical applications.
Benzimidazoles: Known for their biological activity and use in drug development.
Indoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H27N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-benzyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C23H27N3O2S/c1-3-25(4-2)15-16-29-23-24-21(27)20(17-18-11-7-5-8-12-18)22(28)26(23)19-13-9-6-10-14-19/h5-14,27H,3-4,15-17H2,1-2H3 |
InChI Key |
ZEKPMDPHCNBZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)

![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11645428.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
